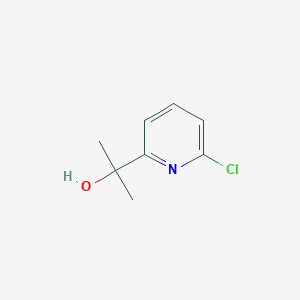

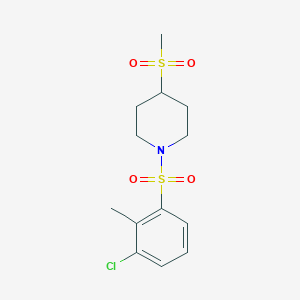

![molecular formula C19H20N2O5S B2827396 3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 903366-78-9](/img/structure/B2827396.png)

3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .

Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. In this case, the sulfonamide group might undergo hydrolysis, oxidation, or substitution reactions under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties are determined by the compound’s molecular structure and functional groups .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A derivative within the same family, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide, has shown potent anticancer activity against various human tumor cell lines including HeLa, HCT-116, and MCF-7. Specifically, a compound with the 8-quinolinyl moiety exhibited significant anticancer efficacy, demonstrating the potential for related compounds in cancer treatment. The mechanism involves apoptosis induction, cell cycle arrest in the G2/M phase, and activation of caspases. Quantitative structure-activity relationship (QSAR) analysis further supports the relevance of specific molecular features for anticancer activity (Żołnowska et al., 2018).

Radioprotective and Anticancer Agents

The utility of similar benzenesulfonamide derivatives in the synthesis of novel quinolines has been explored, with some compounds showing promising anticancer and radioprotective effects. This includes activities against various cancer cell lines, highlighting the potential of such compounds in both therapeutic and protective roles against radiation damage (Ghorab et al., 2008).

Antimicrobial Applications

Compounds incorporating the quinoline and sulfonamide moieties have been synthesized for antimicrobial purposes. New compounds were tested for their activity against Gram-positive and Gram-negative bacteria, showing that certain derivatives exhibit high antimicrobial activity. This suggests the potential use of similar structures in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

A2B Adenosine Receptor Antagonists

A related study identified a series of benzenesulfonamides as potent A2B adenosine receptor antagonists, offering insights into the design of new therapeutic agents targeting cardiovascular diseases, diabetes, and cancer. One compound demonstrated high affinity and selectivity for the A2B receptor, underlining the therapeutic potential of such molecules in treating diseases related to adenosine receptor dysfunction (Esteve et al., 2006).

Heteroaromatization and Sulfonamido Derivatives

Research into heteroaromatization with sulfonamido phenyl ethanone has led to the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives containing a dimethylsulfonamide moiety. These compounds were screened for their antimicrobial properties, with some showing promising results against both bacterial and fungal strains. This work highlights the potential for further development of sulfonamide-based compounds as antimicrobial agents (Hassan et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-25-16-5-4-15(11-17(16)26-2)27(23,24)20-14-9-12-3-6-18(22)21-8-7-13(10-14)19(12)21/h4-5,9-11,20H,3,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESHFOKDMLRBHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/no-structure.png)

![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2827318.png)

![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-5-(5-phenyl-1,2,4-oxadiazol-3-yl)thiophene-2-carboxamide](/img/structure/B2827321.png)

![N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2827323.png)

![2-[3-(Trifluoromethyl)pyrazolyl]acetyl chloride](/img/structure/B2827325.png)

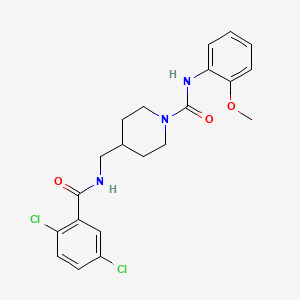

![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827327.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2827332.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2827334.png)